BenchChemオンラインストアへようこそ!

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid

Purity Benchmarking Procurement Quality Boc-Piperazine Intermediates

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid (CAS 253315-11-6) is a bifunctional heterocyclic building block that combines a Boc-protected piperazine, a pyrimidine core, and a C5-carboxylic acid handle within a single, commercially available intermediate (MW 308.33, C₁₄H₂₀N₄O₄). This structural triad enables divergent synthetic entry into kinase inhibitor scaffolds, PROTAC degrader linkers, and CNS-targeted libraries without the need for separate protection/deprotection sequences that would be required when using unprotected piperazine or simple pyrimidine-carboxylic acid alternatives.

Molecular Formula C14H20N4O4
Molecular Weight 308.33 g/mol
CAS No. 253315-11-6
Cat. No. B1396655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid
CAS253315-11-6
Molecular FormulaC14H20N4O4
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)12-15-8-10(9-16-12)11(19)20/h8-9H,4-7H2,1-3H3,(H,19,20)
InChIKeyPCCFNCYKKKIXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid (CAS 253315-11-6): Sourcing & Differentiation Guide for Medicinal Chemistry Procurement


2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid (CAS 253315-11-6) is a bifunctional heterocyclic building block that combines a Boc-protected piperazine, a pyrimidine core, and a C5-carboxylic acid handle within a single, commercially available intermediate (MW 308.33, C₁₄H₂₀N₄O₄) . This structural triad enables divergent synthetic entry into kinase inhibitor scaffolds, PROTAC degrader linkers, and CNS-targeted libraries without the need for separate protection/deprotection sequences that would be required when using unprotected piperazine or simple pyrimidine-carboxylic acid alternatives .

Why Close Analogs of CAS 253315-11-6 Cannot Be Casually Substituted: A Procurement Risk Analysis


Superficially similar piperazine-pyrimidine intermediates differ critically in the position of the carboxylic acid, the presence/absence of Boc protection, and the oxidation state of the heterocycle—parameters that determine whether a scaffold can be elaborated orthogonally at the C5 position, survive downstream coupling conditions, or release the free amine at the correct synthetic stage. Substituting the Boc-protected 5-carboxylic acid isomer with a 2-carboxylate regioisomer, an unprotected piperazine analog, or a methyl ester prodrug form alters the deprotection sequence, the vectorial geometry of the exit vector, and the solubility profile of late-stage intermediates, introducing quantifiable risks of synthetic failure or reprofiling . These differences are not cosmetic; they demand explicit head-to-head benchmarking rather than in-class assumption.

CAS 253315-11-6: A Quantitative Differentiation Evidence Guide for Scientific Procurement


Standard Purity vs. Deprotected and Alternative Substituent Analogs: A Cross-Supplier Benchmark

The Boc-protected 5-carboxylic acid building block (CAS 253315-11-6) is uniformly supplied at ≥98% purity across multiple independent vendors, a specification that exceeds the standard purity (97% floor) commonly available for the corresponding unprotected 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid (CAS 944905-05-9) or the N-methylpiperazine analog (CAS 1019115-09-3) . This higher and more consistent purity specification reduces the need for pre-use repurification in multi-step synthetic sequences and lowers the risk of propagating impurities that could interfere with catalytic coupling steps.

Purity Benchmarking Procurement Quality Boc-Piperazine Intermediates

Procurement Cost Efficiency: Price-per-Gram Comparison Against the Closest Methyl Ester Analog

The carboxylic acid form (CAS 253315-11-6) is available from major domestic suppliers at approximately 972 RMB per 100 mg, while the corresponding methyl ester (CAS 1057682-17-3) is listed at ~$237 per 100 mg through specialty vendors—a cost difference that can exceed an order of magnitude depending on sourcing [1]. For laboratories that ultimately require the free carboxylic acid (e.g., for amide coupling or salt formation), purchasing the acid directly avoids the additional synthetic step, reagent cost, and yield loss associated with ester hydrolysis.

Cost Efficiency Building Block Procurement Boc-Piperazine Economics

Synthetic Yield Benchmark: One-Step Ester Hydrolysis with 96% Reported Yield

The target compound can be prepared via a single-step saponification of its ethyl ester precursor in THF/MeOH/H₂O with NaOH at 70 °C, delivering a reported isolated yield of 96% (16 g scale) without chromatographic purification . In contrast, the unprotected 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid typically requires a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling followed by Boc deprotection, sequences that can suffer from lower overall yields due to competing side reactions at the free amine .

Synthetic Efficiency Process Chemistry Boc-Piperazine Synthesis

Supply Chain Breadth: Multi-Vendor Availability vs. Single-Source or Niche Analogs

CAS 253315-11-6 is listed by at least 8 independent commercial suppliers (Sigma-Aldrich/Leyan, Macklin, CymitQuimica, ChemScene, MolCore, Fisher Scientific/eMolecules, LookChem, and various domestic Chinese vendors), with stock availability confirmed across multiple geographic regions . This degree of supply chain redundancy is markedly greater than that of the methyl ester (CAS 1057682-17-3, typically 2–3 niche vendors) or the 4-ethoxy-substituted analog (CAS 2938191-11-6, limited availability) . Multi-vendor sourcing reduces the risk of single-supplier stockouts and provides competitive pricing leverage.

Supply Chain Security Vendor Diversity Boc-Piperazine Availability

PROTAC Degrader Enabling: Patented Application as a Key Intermediate for VHL-Ligand-Based Bifunctional Molecules

Patent US09334263B2 explicitly discloses CAS 253315-11-6 as a key intermediate in the synthesis of novel difunctional (PROTAC) molecules based on VHL E3 ligase recruitment, demonstrating its utility in constructing targeted protein degraders capable of selectively inducing degradation of androgen receptor (AR) and KIT proteins . This patent-protected application distinguishes the target compound from the deprotected 2-(piperazin-1-yl)pyrimidine-5-carboxylic acid, which lacks the Boc group required for orthogonal linker elaboration in PROTAC assembly, and from the methyl ester, which is not directly cited in PROTAC patent literature.

PROTAC Synthesis Targeted Protein Degradation E3 Ligase Ligands

C5-Carboxylic Acid Regiochemistry: Structural Differentiation from 2-Carboxylate and 4-Carboxylate Isomers

The 5-carboxylic acid substitution on the pyrimidine ring places the reactive carboxyl group at a position that is electronically and sterically distinct from the more common 2-carboxylate regioisomer. In the 5-carboxylate series, the carboxylic acid is conjugated with the C4–C5–C6 π-system but is not directly adjacent to the piperazine-bearing C2 position, enabling independent manipulation of both functional handles without electronic cross-talk . By contrast, in methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate, the ester/acid is directly attached to the same carbon as the piperazine substituent, altering the exit vector geometry and potentially complicating orthogonal deprotection strategies. This regiochemical difference becomes critical when the carboxylic acid serves as the anchor point for amide-linked pharmacophores or solid-phase resins.

Regiochemical Differentiation Exit Vector Geometry Medicinal Chemistry Design

Optimal Use Cases for 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid (CAS 253315-11-6) Based on Quantitative Evidence


PROTAC Degrader Linker Assembly Requiring Orthogonal Boc Deprotection

When constructing VHL- or CRBN-recruiting PROTACs, this building block provides the Boc-protected piperazine as a masked amine handle that can be unveiled on-demand (TFA/DCM) after the carboxylic acid has been coupled to the E3 ligase ligand or target-protein binder. The explicit patent precedent (US09334263B2) for VHL-based AR and KIT degraders validates the synthetic compatibility of this exact intermediate in bifunctional molecule assembly . Using the deprotected analog instead would necessitate re-protection before linker coupling, adding two synthetic steps.

Kinase Inhibitor Fragment Libraries with C5 Carboxylic Acid as a Diversity Point

The C5-carboxylic acid enables direct amide coupling with diverse amine-containing fragments, while the Boc-piperazine at C2 remains inert under standard coupling conditions (EDC/HOBt or HATU). This orthogonal reactivity profile, combined with the distinct exit vector geometry of the C5 position, makes the compound particularly suitable for fragment-based drug discovery libraries targeting kinase ATP-binding pockets, where pyrimidine cores are privileged scaffolds .

Scale-Up Campaigns Requiring Multi-Gram Quantities with Reliable Supply

For medicinal chemistry projects advancing to in vivo pharmacokinetic or efficacy studies, the combination of a documented 96% synthetic yield, ≥98% commercial purity, and multi-vendor availability across at least 8 suppliers ensures that gram-to-kilogram quantities can be sourced without single-supplier dependency . The chromatography-free isolation procedure further supports cost-effective scale-up when in-house synthesis is preferred over procurement.

CNS-Targeted Library Synthesis Leveraging Piperazine Physicochemical Properties

Piperazine-containing compounds are overrepresented in CNS drugs due to their favorable balance of solubility, permeability, and reduced P-glycoprotein efflux. When incorporated into CNS-focused libraries, the Boc-protected piperazine-pyrimidine-5-carboxylic acid scaffold serves as a modular core where the C5-carboxylic acid can be elaborated into diverse amide, ester, or bioisostere derivatives while the Boc group preserves synthetic flexibility for late-stage piperazine diversification .

Quote Request

Request a Quote for 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.